3-(1,1-Difluoroethyl)-4-fluoroaniline
Overview
Description
3-(1,1-Difluoroethyl)-4-fluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and difluoroethyl groups
Mechanism of Action
Target of Action
Fluorinated heterocycles, a class to which this compound belongs, are known to have wide practical applications in various fields such as medicines, pesticides, liquid crystals, dyes, materials for electronics, polymers, and diagnostic agents for medical purposes .
Mode of Action
It is known that the introduction of fluorine atoms affects the solubility, lipophilicity, and biological activity of heterocyclic compounds . This suggests that the compound may interact with its targets by altering these properties, leading to changes in the targets’ function or behavior.
Biochemical Pathways
It is known that fluorinated heterocycles can influence various biochemical pathways due to their wide range of applications in different fields . The downstream effects of these alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that the introduction of fluorine atoms can enhance the metabolic stability of a drug , which could potentially impact the bioavailability of 3-(1,1-Difluoroethyl)-4-fluoroaniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the use of a nickel catalyst and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-4-fluoroaniline may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a starting material is advantageous due to its availability and cost-effectiveness . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-4-fluoroaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, electrophilic substitution reactions may yield substituted aniline derivatives, while nucleophilic substitution can lead to the formation of various functionalized compounds .
Scientific Research Applications
3-(1,1-Difluoroethyl)-4-fluoroaniline has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(1,1-difluoroethyl)benzene: This compound shares the difluoroethyl group but has a bromine atom instead of an amino group.
3-(1,1-Difluoroethyl)aniline: A closely related compound with similar structural features.
Uniqueness
3-(1,1-Difluoroethyl)-4-fluoroaniline is unique due to the specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(1,1-difluoroethyl)-4-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)6-4-5(12)2-3-7(6)9/h2-4H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHVJDYMDWZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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